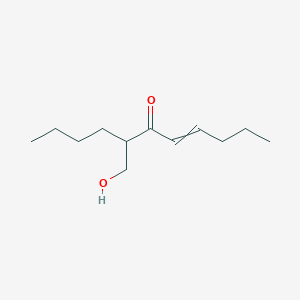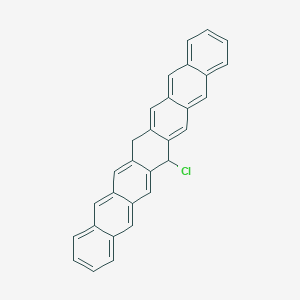![molecular formula C17H12FN3 B12625618 1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole CAS No. 920282-83-3](/img/structure/B12625618.png)
1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a fluorophenyl group, and an ethynyl linkage, making it a unique and versatile molecule in various fields of research.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Synthesis of the azide precursor: The benzyl azide is prepared by reacting benzyl bromide with sodium azide.
Synthesis of the alkyne precursor: The 4-ethynylfluorobenzene is synthesized by reacting 4-fluoroiodobenzene with acetylene in the presence of a palladium catalyst.
Cycloaddition reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cycloaddition reactions, and various oxidizing or reducing agents depending on the desired transformation.
Applications De Recherche Scientifique
1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
1-Benzyl-4-[(4-chlorophenyl)ethynyl]-1H-1,2,3-triazole: Contains a chlorine atom instead of fluorine, which can affect its electronic properties and interactions with biological targets.
1-Benzyl-4-[(4-methylphenyl)ethynyl]-1H-1,2,3-triazole: Contains a methyl group instead of fluorine, which can influence its hydrophobicity and overall chemical behavior.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
920282-83-3 |
|---|---|
Formule moléculaire |
C17H12FN3 |
Poids moléculaire |
277.29 g/mol |
Nom IUPAC |
1-benzyl-4-[2-(4-fluorophenyl)ethynyl]triazole |
InChI |
InChI=1S/C17H12FN3/c18-16-9-6-14(7-10-16)8-11-17-13-21(20-19-17)12-15-4-2-1-3-5-15/h1-7,9-10,13H,12H2 |
Clé InChI |
JYLOQRFNCVBSMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(N=N2)C#CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)
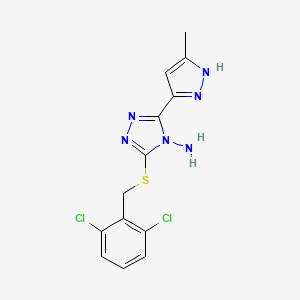
![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
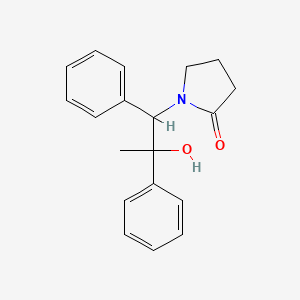
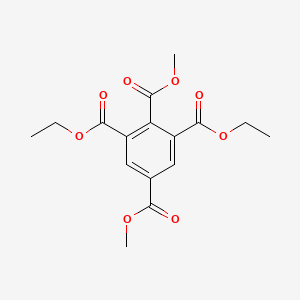
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)

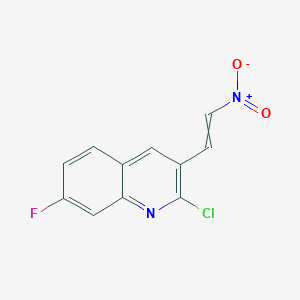
![2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12625604.png)

![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
